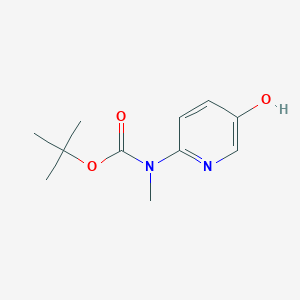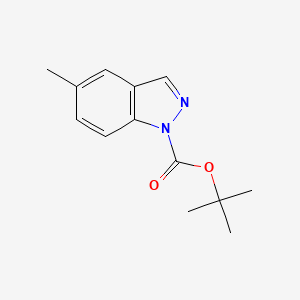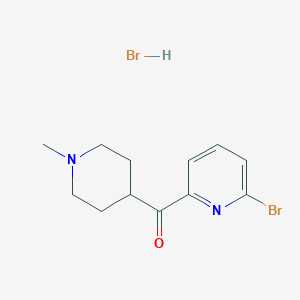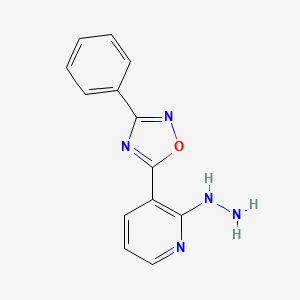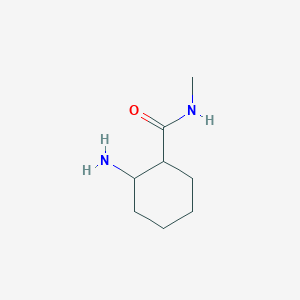
Tri(t-butyoxycarbonylethyloxyethyl)amine
描述
Tri(t-butyoxycarbonylethyloxyethyl)amine is a small molecule compound with the chemical formula C27H51NO9 and a molecular weight of 533.7 g/mol . It is composed of several functional groups, including three t-butyoxycarbonylethyloxyethyl groups, which are indicated by the “tri” prefix . This compound is commonly used in various chemical and biological applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
Tri(t-butyoxycarbonylethyloxyethyl)amine is synthesized through a series of chemical reactions involving the protection of amine groups. One common method involves the use of t-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of an amine with t-butyloxycarbonyl chloride in the presence of a base, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Tri(t-butyoxycarbonylethyloxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions yield the free amine.
科学研究应用
Tri(t-butyoxycarbonylethyloxyethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of Tri(t-butyoxycarbonylethyloxyethyl)amine involves its ability to protect amine groups through the formation of stable Boc derivatives. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This property makes it valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals .
相似化合物的比较
Similar Compounds
t-Butyloxycarbonyl (Boc) Amine: Similar in structure but contains only one Boc group.
Carboxybenzyl (CBz) Amine: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Amine: A protecting group that can be removed with an amine base.
Uniqueness
Tri(t-butyoxycarbonylethyloxyethyl)amine is unique due to its three Boc groups, which provide enhanced stability and protection for amine groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
属性
IUPAC Name |
tert-butyl 3-[2-[bis[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO9/c1-25(2,3)35-22(29)10-16-32-19-13-28(14-20-33-17-11-23(30)36-26(4,5)6)15-21-34-18-12-24(31)37-27(7,8)9/h10-21H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCCJLWRSASXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(CCOCCC(=O)OC(C)(C)C)CCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









